molecular formula C35H22N4O B8455128 2-[5-[6-(4-Carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole

2-[5-[6-(4-Carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole

Cat. No.: B8455128
M. Wt: 514.6 g/mol
InChI Key: MMZMPJGAZDWWQF-UHFFFAOYSA-N
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Description

2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole is a complex organic compound that features a unique structure combining carbazole, bipyridine, and benzo[d]oxazole moieties. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent thermal stability, charge transport properties, and electroluminescent characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki coupling reaction, which involves the reaction of 4-(9H-carbazol-9-yl)phenylboronic acid with appropriate bipyridine and benzo[d]oxazole derivatives under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. In OLEDs, the compound acts as a hole-transporting material, facilitating the movement of positive charges (holes) from the anode to the emitting layer. This enhances the efficiency and stability of the device . In biological applications, the compound’s fluorescence properties enable it to bind to specific biomolecules, allowing for imaging and detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole is unique due to its combination of carbazole, bipyridine, and benzo[d]oxazole units, which confer distinct electronic and photophysical properties. This makes it particularly valuable in advanced materials for organic electronics and optoelectronics .

Properties

Molecular Formula

C35H22N4O

Molecular Weight

514.6 g/mol

IUPAC Name

2-[5-[6-(4-carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole

InChI

InChI=1S/C35H22N4O/c1-4-10-32-27(7-1)28-8-2-5-11-33(28)39(32)26-17-13-23(14-18-26)29-19-15-24(21-36-29)25-16-20-31(37-22-25)35-38-30-9-3-6-12-34(30)40-35/h1-22H

InChI Key

MMZMPJGAZDWWQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC=C(C=C5)C6=CN=C(C=C6)C7=NC8=CC=CC=C8O7

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure for 19, 7 (0.868 g, 1.95 mmol), 11 (0.535 g, 1.95 mmol), tetrakis(triphenylphosphine)palladium(0) (112 mg, 97.2 μmol), Na2CO3 (1.59 g, 15.0 mmol), H2O (15 mL) and THF (25 mL) yielded 20 (0.81 g, 81%) as a white solid after flash chromatography (SiO2, 100% CH2Cl2 to 19:1 CH2Cl2-acetone).
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0 (± 1) mol
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0 (± 1) mol
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0.868 g
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0.535 g
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1.59 g
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15 mL
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112 mg
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25 mL
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Yield
81%

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